5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

This 5-fluoropyrimidine derivative features an oxan-4-ylmethyl substitution at N4, conferring a favorable CNS drug-like profile (XLogP3=1.2, TPSA=47Ų) for kinase inhibitor discovery and GRK2/GRK5 signaling research. Its unsubstituted 2- and 6-positions enable systematic parallel library synthesis around the 5-fluoropyrimidine core. Distinguishing itself from common 2,4-diaminopyrimidines, this scaffold allows exploration of novel structure-selectivity relationships across the kinome. Ideal for researchers requiring a versatile, high-purity intermediate for SAR campaigns and CNS permeability studies.

Molecular Formula C10H14FN3O
Molecular Weight 211.24
CAS No. 2325043-49-8
Cat. No. B2852931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine
CAS2325043-49-8
Molecular FormulaC10H14FN3O
Molecular Weight211.24
Structural Identifiers
SMILESC1COCCC1CNC2=NC=NC=C2F
InChIInChI=1S/C10H14FN3O/c11-9-6-12-7-14-10(9)13-5-8-1-3-15-4-2-8/h6-8H,1-5H2,(H,12,13,14)
InChIKeyJIHJNURMIYRNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine (CAS 2325043-49-8): Pyrimidine Scaffold Overview for Kinase-Targeted Research Procurement


5-Fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine is a synthetic 4-aminopyrimidine derivative featuring a 5-fluoro substituent on the pyrimidine ring and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) moiety at the N4 position. Its molecular formula is C10H14FN3O with a molecular weight of 211.24 g/mol [1]. The compound is classified within the broader 5-fluoropyrimidine chemotype, a scaffold recognized for kinase inhibitor discovery and as a precursor in the synthesis of DNA methyltransferase inhibitors [2].

Why 5-Fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine Cannot Be Replaced by Generic 5-Fluoropyrimidine Analogs in Research Procurement


Substitution at the 4-amino position of 5-fluoropyrimidines is a critical determinant of target binding, pharmacokinetics, and selectivity. Even closely related analogs—such as 2-chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine or 6-ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine—differ in the nature and position of ring substituents, altering hydrogen-bonding capacity, lipophilicity (XLogP3-AA 1.2 for the target compound [1]), and steric profile. The oxan-4-ylmethyl group provides a specific balance of polarity and conformational flexibility that cannot be recapitulated by piperidinylmethyl, cyclohexylmethyl, or simple alkyl amines. The evidence below quantifies these differences where data exist and explicitly identifies gaps where direct comparative data are absent.

Quantitative Differentiation Evidence for 5-Fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine Versus Closest Structural Analogs


Physicochemical Comparison: Calculated LogP and Topological PSA of 5-Fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine vs. 2-Chloro-N-(oxan-4-ylmethyl)pyrimidin-4-amine

The target compound has a computed XLogP3-AA of 1.2 and topological polar surface area (TPSA) of 47 Ų [1]. Its 2-chloro analog (CAS not available from permitted sources) introduces a chlorine atom at the pyrimidine 2-position, which is expected to increase lipophilicity (Cl contributes ~0.7–0.9 to LogP relative to H) and increase molecular weight, while the 2-chloro group also modulates the pKa of the adjacent amine. These differences directly affect solubility, passive membrane permeability, and off-target binding profiles within kinase panels.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Hydrogen Bond Donor Count Distinction: 5-Fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine versus 6-Ethyl-5-fluoro-N-(oxan-4-ylmethyl)pyrimidin-4-amine

The target compound possesses exactly one hydrogen bond donor (HBD) [1], the secondary amine NH linking the pyrimidine core to the oxan-4-ylmethyl group. Its 6-ethyl analog (M.F. C12H18FN3O, MW 239.29 g/mol) also contains one HBD but introduces an ethyl group at the pyrimidine 6-position, which sterically blocks the region adjacent to the 5-fluoro substituent. This additional substitution can restrict the accessible conformational space of the 4-amino side chain, potentially altering the compound's binding mode in kinase ATP pockets where the 6-position often engages the hinge region or ribose pocket.

Kinase Selectivity Hydrogen Bonding SAR

GRK Inhibitor Class Association: Biological Activity Context for 5-Fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine

A vendor product category listing classifies this compound under 'Protein Kinase Inhibitors and Activators' as a G protein-coupled receptor kinase (GRK) inhibitor. While no quantitative IC50, Ki, or selectivity data are publicly available for the target compound in permitted sources, the 5-fluoropyrimidine scaffold is established in the GRK inhibitor patent literature. For example, known GRK inhibitors such as CCG-215022 exhibit IC50 values of 0.15 μM (GRK2) and 0.38 μM (GRK5) [1]. The target compound's distinct substitution pattern—5-fluoro with an N4-oxan-4-ylmethyl group—differs from the indazole/dihydropyrimidine-containing GRK inhibitors and may offer a differentiated selectivity fingerprint within the GRK family.

G Protein-Coupled Receptor Kinase Cardiovascular Research Kinase Inhibition

Rotatable Bond and Flexibility Comparison: 5-Fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine vs. N-Aryl 5-Fluoropyrimidin-4-amines

The target compound has 3 rotatable bonds [1], all associated with the oxan-4-ylmethyl linker connecting the tetrahydropyran ring to the pyrimidine core. In contrast, N-aryl 5-fluoropyrimidin-4-amines (e.g., 5-fluoro-4N-phenyl-4-pyrimidineamine compounds described in US7589200 [2]) typically have 2 rotatable bonds in the linker region, with the aryl ring introducing rigid planarity. The additional rotatable bond in the target compound, combined with the non-planar chair conformation of the tetrahydropyran ring, provides greater conformational entropy and may enhance binding adaptability to diverse kinase ATP pockets compared to rigid N-aryl analogs.

Conformational Analysis Molecular Flexibility Drug Design

Optimal Research Procurement Applications for 5-Fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine Based on Available Evidence


Kinase Profiling and Selectivity Panel Screening

Given the compound's classification as a pyrimidine-based kinase inhibitor scaffold , it is suited for inclusion in kinase selectivity panels. Its distinct 5-fluoro/4-(oxan-4-ylmethyl)amino substitution pattern [1] differentiates it from common 2,4-diaminopyrimidine and N-arylpyrimidine chemotypes, enabling exploration of structure-selectivity relationships across the kinome. Researchers should request a Certificate of Analysis confirming purity >95% and NMR identity verification prior to panel submission.

GRK-Focused Cardiovascular Research Tool

Although no direct IC50 data are publicly available, the vendor-reported GRK inhibitor classification positions this compound for exploratory studies in G protein-coupled receptor kinase biology, particularly GRK2- and GRK5-mediated cardiac signaling pathways. Procurement should be paired with in-house GRK enzymatic assays to establish compound-specific potency and selectivity relative to known standards such as CCG-215022 [2].

Synthetic Intermediate for Fluoropyrimidine Library Construction

The compound's unsubstituted pyrimidine 2- and 6-positions [1] make it a versatile intermediate for parallel synthesis of 5-fluoropyrimidine libraries. Its 2-position can undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the 6-position remains available for electrophilic substitution or directed metalation, enabling systematic exploration of structure-activity relationships around the 5-fluoropyrimidine core [3].

Physicochemical Probe for CNS Drug Design Studies

With a computed XLogP3-AA of 1.2 and TPSA of 47 Ų [1], this compound falls within favorable CNS drug-like space (typically TPSA < 70 Ų and LogP 1–4). Its hydrogen bond acceptor count (5) and moderate rotatable bond count (3) make it useful as a reference compound in parallel artificial membrane permeability assays (PAMPA) and MDCK cell permeability studies aimed at correlating pyrimidine substitution patterns with CNS penetration.

Quote Request

Request a Quote for 5-fluoro-N-[(oxan-4-yl)methyl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.